molecular formula C10H9N7O2S B164538 9-Methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine CAS No. 304441-06-3

9-Methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine

Cat. No. B164538
CAS RN: 304441-06-3
M. Wt: 291.29 g/mol
InChI Key: ITIZPSZAAAEWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine, also known as MNI-purine, is a synthetic purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of derivatives of 6-(nitroimidazolyl)thiopurines, including 9-Methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine, has been achieved through reactions with alkyl and aralkyl halides, haloalcohols, haloacids and their esters, halo ketones, halo aldehyde acetals, and arylsulfonate esters using potassium carbonate in DMF (Aleksandrova et al., 2001).

  • Chemical Reactions and Modifications : This compound is a product of multiple chemical reactions, including methylation, nitration, and reactions with various halides and nitro compounds, resulting in various derivatives with different properties and potential applications (Sudarsanam et al., 1983), (Arya et al., 1982).

Potential Therapeutic Applications

  • Antileishmanial Activity : Compounds featuring the nitroimidazole moiety, similar to the one in this compound, have been evaluated for their antileishmanial activity. Certain derivatives have shown efficient antileishmanial activity, highlighting the potential therapeutic applications of such compounds (Rodriguez et al., 2020).

  • Antibacterial and Antimicrobial Properties : Research has shown that nitroimidazole derivatives, which are structurally related to this compound, possess antibacterial and antimicrobial properties, indicating a potential use in treating infections (Castelli et al., 2000).

Molecular Mechanisms and Biological Interactions

  • Mechanism of Action : The nitro group in the nitroimidazole moiety plays a significant role in the biological activity of these compounds. For instance, the action against anaerobic bacteria depends on the action of the nitro group, suggesting a specific mechanism of action that can be extrapolated to similar compounds (Reysset et al., 1993).

properties

CAS RN

304441-06-3

Molecular Formula

C10H9N7O2S

Molecular Weight

291.29 g/mol

IUPAC Name

9-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine

InChI

InChI=1S/C10H9N7O2S/c1-15-4-13-6-7(15)11-3-12-9(6)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3

InChI Key

ITIZPSZAAAEWTG-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-]

Canonical SMILES

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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